molecular formula C11H16Cl2N2 B3054725 N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine CAS No. 61694-93-7

N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

Cat. No. B3054725
CAS RN: 61694-93-7
M. Wt: 247.16 g/mol
InChI Key: ILJDKKLFVQFTHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis and Neuroleptic Activity of Benzamides

This study focused on designing and synthesizing a series of benzamides from N,N-disubstituted ethylenediamines, including structures similar to the compound , as potential neuroleptics. The synthesized compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. It was found that modifications in the molecular structure, particularly the introduction of a benzyl group and a methyl group at specific positions, significantly enhanced the neuroleptic activity of the compounds. One of the compounds demonstrated remarkable potency, being substantially more active than established drugs like haloperidol and metoclopramide, suggesting its potential use as a potent neuroleptic with minimal side effects (Iwanami et al., 1981).

Environmental Impact and Cytochrome P450 Induction

Research into 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a persistent environmental contaminant and a metabolite of DDT, has shown that it can induce the expression of rat hepatic cytochrome P450 2B and 3A through the activation of nuclear receptors. This induction is similar to that caused by phenobarbital and suggests that environmental compounds like DDE can influence the metabolism of both endogenous and exogenous substrates through nuclear receptor-mediated mechanisms (Wyde et al., 2003).

Synthesis of Chlorinated Tetracyclic Compounds for Antidepressant Activity

A study on the synthesis of chlorinated tetracyclic compounds aimed at exploring their potential antidepressant effects revealed significant findings. Compounds synthesized as analogs to known anxiolytic and antidepressant drugs demonstrated notable antidepressant activity in mice, as evidenced by reduced immobility times in the forced swimming test. These results indicate the potential of these synthesized compounds as effective antidepressants (Karama et al., 2016).

properties

IUPAC Name

N'-[(2,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)7-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDKKLFVQFTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511756
Record name N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine

CAS RN

61694-93-7
Record name N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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